5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol
Description
The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its consistent appearance in molecules with significant pharmacological properties. openmedicinalchemistryjournal.com Its unique electronic configuration and structural stability make it a valuable building block in drug discovery. openmedicinalchemistryjournal.com
Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, anti-tubercular, and anti-diabetic effects. openmedicinalchemistryjournal.commdpi.com The scaffold's utility is enhanced by its role as a bioisostere for amide and ester functional groups, allowing chemists to modify a molecule's properties, such as metabolic stability and bioavailability, without drastically altering its ability to interact with biological targets. Beyond medicine, these compounds are also investigated for applications in materials science, including the development of polymers and organic light-emitting diodes. researchgate.net
Table 1: Reported Biological Activities of the 1,3,4-Oxadiazole Scaffold
| Biological Activity | Description |
|---|---|
| Antimicrobial (Antibacterial & Antifungal) | Inhibition of various strains of bacteria and fungi. openmedicinalchemistryjournal.comasianpubs.org |
| Anticancer | Cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net |
| Anti-inflammatory | Reduction of inflammation in biological models. mdpi.com |
| Antitubercular | Activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com |
| Antiviral | Inhibition of viral replication, including HIV. openmedicinalchemistryjournal.commdpi.com |
| Anticonvulsant | Suppression of seizures in preclinical models. researchgate.net |
| Antioxidant | Ability to neutralize free radicals. researchgate.netuobaghdad.edu.iq |
The synthesis of 1,3,4-oxadiazole-2-thiol (B52307) derivatives is a well-established area of organic chemistry. The most common and historically significant method involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in an alcoholic solution. asianpubs.orguobaghdad.edu.iqbingol.edu.tr This intermolecular cyclization reaction provides a direct and efficient route to the 5-substituted-1,3,4-oxadiazole-2-thiol core structure. asianpubs.org
These compounds are known to exist in a thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form). bingol.edu.trnih.gov While early research focused on the synthesis and fundamental reactivity of these compounds, the past few decades have seen a dramatic increase in studies exploring their pharmacological potential. asianpubs.orgresearchgate.net This surge in interest is driven by the diverse biological activities discovered for this class of molecules, establishing them as important intermediates for the synthesis of new therapeutic candidates.
A review of the scientific literature indicates that dedicated research focusing exclusively on 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol is limited. Academic studies in this area typically involve the synthesis and evaluation of a series or library of related compounds to establish structure-activity relationships (SAR). In such studies, the substituent at the 5-position of the oxadiazole ring is systematically varied (e.g., with different alkyl or aryl groups) to determine how these changes affect biological activity.
Current research on 1,3,4-oxadiazole-2-thiols and their derivatives is vibrant and multifaceted, primarily centered on medicinal chemistry. A major trend involves the synthesis of extensive libraries of these compounds to screen for a wide array of biological activities. The primary focus remains on discovering novel antimicrobial and anticancer agents. openmedicinalchemistryjournal.commdpi.comresearchgate.net
Table 2: Research Focus Areas for 1,3,4-Oxadiazole-2-thiol Derivatives
| Area of Research | Description of Activities |
|---|---|
| Synthetic Methodologies | Development of efficient and environmentally friendly synthesis protocols for the oxadiazole core and its derivatives. |
| Antimicrobial Screening | Evaluation of new derivatives against various strains of bacteria (Gram-positive and Gram-negative) and fungi. researchgate.net |
| Anticancer Evaluation | Screening for cytotoxic activity against human cancer cell lines and investigating mechanisms of action. nih.gov |
| Structure-Activity Relationship (SAR) | Systematic modification of the 5-substituent and the thiol group to understand the chemical features required for biological activity. nih.gov |
| Derivatization | Synthesis of thioethers, Mannich bases, and other derivatives via reactions at the thiol group or ring nitrogen to create novel chemical entities. asianpubs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(9)8-4/h3H,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUBNJXCDAJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585400 | |
| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-73-5 | |
| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Substituted-1,3,4-oxadiazole-2-thiols
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-documented area of heterocyclic chemistry, driven by the broad spectrum of biological activities these scaffolds exhibit. asianpubs.org Several reliable synthetic methodologies have been established, with the most common routes originating from acyl hydrazides.
The most prevalent and straightforward method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acyl hydrazide with carbon disulfide in a basic medium. nih.gov This one-pot reaction is widely adopted due to its operational simplicity and generally good yields. iarconsortium.org
The general mechanism proceeds through the initial reaction of the acyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in an alcoholic solvent like ethanol (B145695). nih.gov This forms a potassium dithiocarbazinate salt intermediate. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, leading to the formation of the 1,3,4-oxadiazole (B1194373) ring. The final step involves acidification of the reaction mixture with a dilute mineral acid, such as hydrochloric acid, to precipitate the desired 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov These products exist in a thiol-thione tautomeric equilibrium, though one form often predominates. nih.govnih.gov
This method's versatility is demonstrated by its application to a wide array of acyl hydrazides, yielding products with diverse substituents at the 5-position of the oxadiazole ring. asianpubs.org
While the carbon disulfide route is dominant for 2-thiol derivatives, other strategies exist for the formation of the core 1,3,4-oxadiazole ring, which can be subsequently functionalized. These alternatives are crucial for synthesizing 2,5-disubstituted or 2-amino-substituted oxadiazoles.
One common method is the cyclodehydration of 1,2-diacylhydrazines . This approach involves treating a 1,2-diacylhydrazine with a strong dehydrating agent, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, to induce ring closure.
Another significant strategy is the oxidative cyclization of acylhydrazones . Acylhydrazones, which are condensates of acyl hydrazides and aldehydes, can be cyclized using various oxidizing agents. Reagents like bromine in acetic acid or 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been effectively used for this transformation, leading to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov
For the synthesis of 2-amino-1,3,4-oxadiazoles, a common precursor is an acylthiosemicarbazide, which can be cyclized using an oxidizing agent like iodine. nih.gov Alternatively, the reaction of an acyl hydrazide with cyanogen (B1215507) bromide can also yield the 2-amino substituted scaffold.
Targeted Synthesis of 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol
The synthesis of the specific compound this compound follows the well-established cyclization route involving carbon disulfide, starting from the corresponding acyl hydrazide precursor.
The key precursor required for the synthesis is isobutyryl hydrazide (also known as 2-methylpropanehydrazide or propan-2-yl carbohydrazide). The synthesis of this precursor typically begins with isobutyric acid or its derivatives.
A common laboratory-scale preparation involves a two-step process:
Esterification: Isobutyric acid is first converted to its corresponding ester, such as ethyl isobutyrate. This is often achieved through Fischer esterification, by refluxing isobutyric acid with absolute ethanol in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. iarconsortium.org
Hydrazinolysis: The resulting ethyl isobutyrate is then reacted with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent. iarconsortium.org Refluxing the mixture yields isobutyryl hydrazide as the product. asianpubs.orgiarconsortium.org
An alternative route to the hydrazide involves the reaction of an acyl chloride, such as isobutyryl chloride, with hydrazine. orgsyn.org However, this method can sometimes lead to the formation of the 1,2-diacylhydrazine byproduct and often requires careful control of reaction conditions. orgsyn.org
| Precursor Synthesis Steps | Reagents | Typical Conditions |
| Step 1: Esterification | Isobutyric acid, Absolute ethanol, Conc. H₂SO₄ | Reflux for several hours |
| Step 2: Hydrazinolysis | Ethyl isobutyrate, Hydrazine hydrate, Absolute ethanol | Reflux for several hours |
With the isobutyryl hydrazide precursor in hand, the final cyclization step is performed using carbon disulfide and potassium hydroxide in ethanol, as described in section 2.1.1. To maximize the yield and purity of this compound, several reaction parameters can be optimized:
Reagent Stoichiometry: Molar ratios of the reactants are critical. Typically, a slight excess of carbon disulfide and potassium hydroxide relative to the hydrazide is used to ensure complete conversion.
Temperature and Reaction Time: The formation of the dithiocarbazinate intermediate is often carried out at a lower temperature, while the subsequent cyclization requires heating (reflux) for several hours. The optimal time is determined by monitoring the reaction's progress, for instance, by using thin-layer chromatography (TLC). iarconsortium.org
Solvent: Absolute ethanol is the most commonly used solvent, as it effectively dissolves the reactants and the potassium hydroxide base. nih.gov
pH Control: The final precipitation of the product is highly dependent on pH. Careful, dropwise addition of a cold, dilute mineral acid (e.g., HCl) to bring the pH to acidic (around 2-3) is necessary to ensure complete precipitation of the thiol without causing degradation. asianpubs.org
Following the reaction, the crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
Derivatization Strategies for this compound
The this compound molecule possesses two primary sites for derivatization: the exocyclic thiol group (S-H) and the ring nitrogen atom at the 3-position (N-H) of the thione tautomer. These reactive sites allow for the synthesis of a wide array of derivatives.
S-Alkylation/Aralkylation: The thiol group is nucleophilic and can be readily alkylated or aralkylated by reaction with various electrophiles. This is a common strategy to produce S-substituted derivatives. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as sodium hydride (NaH), which deprotonates the thiol to form a more potent thiolate nucleophile. The subsequent addition of an alkyl or aralkyl halide (e.g., benzyl (B1604629) chloride, ethyl chloroacetate) leads to the formation of the corresponding thioether. nih.govresearchgate.net
Mannich Reaction: The N-H proton of the thione tautomer is sufficiently acidic to participate in aminomethylation reactions, leading to the formation of N-Mannich bases. nih.gov This reaction involves treating the this compound with formaldehyde (B43269) and a primary or secondary amine (such as morpholine (B109124) or various anilines). nih.govresearchgate.net The reaction is typically conducted in ethanol at room temperature or under reflux. asianpubs.orgnih.gov This three-component reaction introduces an aminomethyl substituent at the N-3 position of the oxadiazole ring. nih.gov
| Derivatization Type | Reagents | Product Type |
| S-Alkylation | Alkyl halide (R-X), Base (e.g., NaH), Solvent (e.g., DMF) | 2-(Alkylthio)-5-(propan-2-yl)-1,3,4-oxadiazole |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine (R₂NH) | 3-((Dialkylamino)methyl)-5-(propan-2-yl)-1,3,4-oxadiazole-2(3H)-thione |
S-Alkylation and S-Acylation Reactions
S-alkylation and S-acylation are fundamental transformations of 5-substituted-1,3,4-oxadiazole-2-thiols, including the 5-(propan-2-yl) analogue. These reactions proceed by nucleophilic substitution at the sulfur atom, yielding thioether and thioester derivatives, respectively.
The general procedure for S-alkylation involves the reaction of the oxadiazole-2-thiol with various alkyl or aralkyl halides. nih.govresearchgate.net This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like sodium hydride (NaH) or potassium carbonate. researchgate.netresearchhub.com The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the halide. For instance, a series of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) were successfully synthesized by stirring the parent thiol with different electrophiles in DMF with NaH. researchgate.net Similarly, the S-alkylation of 5-aryl-1,3,4-oxadiazole-2-thiols with various Ω-bromoalkanoates provides the corresponding thioether esters. researchhub.com
S-acylation reactions follow a similar principle, utilizing acylating agents like alkyl chloroformates. The interaction of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroformic acid or chloroacetic acid leads to the formation of S-acylated and S-alkylated products, respectively, with yields for the latter ranging from 86-92%. dergipark.org.tr
The table below summarizes typical conditions for S-alkylation reactions based on related 5-substituted-1,3,4-oxadiazole-2-thiols.
Table 1: Representative S-Alkylation Reactions of 5-Substituted-1,3,4-oxadiazole-2-thiols
| Starting Thiol | Electrophile | Base / Solvent | Product Type | Reference |
|---|---|---|---|---|
| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various Alkyl/Aralkyl Halides | NaH / DMF | S-Alkyl/Aralkyl Thioethers | researchgate.net |
| 5-(3,4-Methylenedioxyphenyl)-1,3,4-oxadiazole-2-thiol | Various Alkyl/Aralkyl Halides | - | S-Alkyl/Aralkyl Thioethers | nih.gov |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Alkyl Chloroacetate | - | S-Alkylated Acetate Esters | dergipark.org.tr |
Mannich Base Formation from 1,3,4-Oxadiazole-2-thiols
The Mannich reaction is a prominent method for functionalizing the N3 position of the 1,3,4-oxadiazole-2-thione tautomer. This three-component condensation involves the oxadiazole, formaldehyde, and a primary or secondary amine. oarjbp.com The reaction introduces an aminomethyl group onto the nitrogen atom of the heterocyclic ring. nih.govnih.gov
The synthesis is generally straightforward, involving the reaction of the 5-substituted-1,3,4-oxadiazole-2-thiol with formaldehyde and a suitable amine in a solvent like ethanol at room temperature or under reflux. nih.govnih.govresearchgate.net For example, a series of Mannich bases were prepared from 5-furan-2-yl researchhub.comnih.govjocpr.comoxadiazole-2-thiol by refluxing it with various alkyl or aryl amines and formaldehyde in ethanol for three hours. nih.govnih.gov Similarly, reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature yielded the corresponding N-Mannich bases. nih.govnih.gov
Table 2: Examples of Mannich Base Formation
| 5-Substituted-1,3,4-oxadiazole-2-thiol | Amine Component | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Furan-2-yl researchhub.comnih.govjocpr.comoxadiazole-2-thiol | Various Alkyl/Aryl Amines | Formaldehyde, Ethanol, Reflux | 3-(Aminomethyl)-5-furan-2-yl-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary Aromatic Amines | Formaldehyde, Ethanol, Room Temp. | 3-(Arylaminomethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted Piperazines | Formaldehyde, Ethanol, Room Temp. | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
Formation of Hybrid Molecules and Conjugates
The this compound scaffold can be incorporated into larger, more complex structures to form hybrid molecules. This strategy involves using the oxadiazole thiol as a building block and linking it to other heterocyclic or pharmacologically relevant moieties.
One approach involves multi-step synthesis starting from the S-alkylated derivatives. For instance, ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate, formed by S-alkylation, can be converted to the corresponding acetohydrazide. researchgate.net This hydrazide can then react with aromatic aldehydes to form Schiff's bases, which are versatile intermediates for synthesizing further heterocyclic rings like quinazolinones and oxazinones, effectively creating complex hybrid molecules. researchgate.net This demonstrates how the initial S-alkylation product can be elaborated into larger, conjugated systems.
Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles. These methods aim to reduce reaction times, minimize solvent use, and improve energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govwjarr.com The synthesis of 1,3,4-oxadiazole derivatives, including the key cyclization step and subsequent modifications, can be significantly enhanced using microwave technology. jocpr.commdpi.com This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating. jocpr.comnih.gov
For example, the synthesis of 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles was achieved through both conventional and microwave methods, with the latter offering significant advantages in terms of reaction time. jocpr.com Microwave-assisted protocols have been developed for various steps, including the cyclodehydration of diacylhydrazide precursors to form the oxadiazole ring. wjarr.commdpi.com These protocols highlight a more efficient and environmentally friendly route applicable to the synthesis of this compound and its derivatives.
Solvent-Free and Catalyst-Free Methodologies
A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Research has demonstrated the feasibility of synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives under low-solvent or solvent-free conditions. nih.gov
One innovative approach utilizes ultrasound assistance for the reaction of aryl hydrazides with carbon disulfide in the absence of acidic or basic catalysts, using only a few drops of DMF. nih.gov This method not only avoids the use of bulk harmful solvents and catalysts but also provides good to excellent yields with easy workup and purification. nih.gov Such solvent-free or low-solvent approaches represent a significant advancement in the sustainable synthesis of this class of compounds.
Spectroscopic and Structural Elucidation Studies
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic analysis is fundamental to the confirmation of the molecular structure of 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol. Techniques such as NMR, IR, and mass spectrometry, along with UV-Vis spectroscopy, each offer unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the isopropyl group and a labile proton on the heterocyclic ring. The isopropyl group would present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). Based on analogous structures, the methine proton would likely appear in the range of δ 3.0-3.5 ppm, while the methyl protons would be observed further upfield, around δ 1.2-1.4 ppm. nih.gov A key diagnostic signal is that of the N-H proton of the thione tautomer, which typically appears as a broad singlet at a significantly downfield chemical shift, often exceeding δ 12 ppm, due to deshielding effects and hydrogen bonding. asianpubs.orgresearchgate.net The presence of this signal, rather than a thiol (S-H) proton signal which is expected at a much higher field (δ 1.6-2.0 ppm), provides strong evidence for the predominance of the thione form in solution. researchgate.net
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Two signals are expected for the isopropyl group: one for the methine carbon and another for the two equivalent methyl carbons. The oxadiazole ring itself would exhibit two distinct carbon signals. The C5 carbon, attached to the isopropyl group, would resonate at one chemical shift, while the C2 carbon, present as a thione (C=S), would appear significantly downfield, typically in the range of δ 175-182 ppm for similar structures. asianpubs.org This downfield shift is highly characteristic of a thiocarbonyl group and serves as further confirmation of the thione tautomer. asianpubs.org
Interactive Table: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~1.3 | Doublet | Propan-2-yl, 2 x CH₃ |
| ¹H | ~3.2 | Septet | Propan-2-yl, 1 x CH |
| ¹H | >12.0 | Broad Singlet | N-H of thione tautomer |
| ¹³C | ~22 | - | Propan-2-yl, 2 x CH₃ |
| ¹³C | ~28 | - | Propan-2-yl, 1 x CH |
| ¹³C | ~160 | - | C5 of oxadiazole ring |
| ¹³C | ~178 | - | C2 (C=S) of oxadiazole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by absorptions corresponding to the thione tautomer. Key expected bands include:
N-H Stretch: A broad band in the region of 3100-3360 cm⁻¹, indicative of the N-H group. nih.gov
C-H Stretch: Bands around 2900-3000 cm⁻¹ due to the aliphatic C-H bonds of the isopropyl group. tubitak.gov.tr
C=N Stretch: A sharp absorption around 1600-1650 cm⁻¹ corresponding to the endocyclic C=N bond of the oxadiazole ring. nih.govtubitak.gov.tr
C=S Stretch: A strong band in the 1250-1330 cm⁻¹ region, characteristic of the thione group. nih.govtubitak.gov.tr
C-O-C Stretch: Vibrations for the ether-like C-O-C linkage within the oxadiazole ring are typically observed around 1000-1100 cm⁻¹. asianpubs.org
Crucially, the absence of a distinct S-H stretching band, which would be expected around 2500-2600 cm⁻¹, is a strong piece of evidence supporting the prevalence of the thione form over the thiol form in the solid state. asianpubs.orgresearchgate.net
Interactive Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3100-3360 | N-H | Stretching |
| 2900-3000 | C-H (aliphatic) | Stretching |
| 1600-1650 | C=N | Stretching |
| 1250-1330 | C=S | Stretching |
| 1000-1100 | C-O-C | Stretching |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₅H₈N₂OS), the calculated molecular weight is approximately 158.20 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158.
The fragmentation pattern can offer further structural proof. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds adjacent to the ring. researchgate.net Expected fragmentation could include the loss of the isopropyl group (M - 43) or fragmentation of the oxadiazole ring itself, leading to characteristic daughter ions. asianpubs.orgresearchgate.net Analysis of these fragments helps to confirm the presence of the isopropyl substituent and the integrity of the oxadiazole core. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The 1,3,4-oxadiazole-2-thione core contains chromophores that absorb in the UV region. Studies on analogous compounds show characteristic absorption bands corresponding to n→π* and π→π* transitions. lp.edu.ua The exact position of the absorption maxima (λ_max) can be influenced by the solvent, a phenomenon that is particularly useful in studying tautomeric equilibria. lp.edu.uaresearchgate.net For instance, the thione form typically has a distinct absorption profile compared to the thiol form, allowing for the characterization of the dominant species in solution. lp.edu.ua
Investigation of Thiol-Thione Tautomerism in this compound
A significant structural feature of 2-mercapto-1,3,4-oxadiazoles is their ability to exist in two tautomeric forms: the thiol form, containing an S-H group, and the thione form, with a C=S group and an N-H bond. Overwhelming spectroscopic evidence from numerous studies on 5-substituted analogues indicates that these compounds exist predominantly, if not exclusively, in the more stable thione form (1,3,4-oxadiazol-2(3H)-thione). researchgate.netnih.govresearchgate.net
Spectroscopic Evidence for Tautomeric Forms
The preference for the thione tautomer is consistently supported by data across different spectroscopic methods.
IR Spectroscopy: As previously mentioned, the presence of strong N-H (around 3100-3360 cm⁻¹) and C=S (around 1250-1330 cm⁻¹) absorption bands, coupled with the definitive absence of an S-H band (around 2500-2600 cm⁻¹), strongly indicates the thione structure in both solid and solution phases. nih.govresearchgate.net
NMR Spectroscopy: In ¹H NMR spectra, the observation of a low-field signal for a labile N-H proton (often >12 ppm) instead of a high-field S-H proton signal confirms the thione structure in solution. asianpubs.orgresearchgate.net Similarly, ¹³C NMR data showing a signal for a thiocarbonyl carbon (C=S) in the δ 175-182 ppm range is characteristic of the thione form. asianpubs.org
UV-Vis Spectroscopy: The electronic absorption spectra of these compounds are consistent with the thione chromophore. lp.edu.ua While the thiol form can be observed under specific conditions, such as in highly acidic solutions, the thione form is prevalent in most common solvents. lp.edu.ua
This collective spectroscopic data provides a coherent and compelling picture, establishing that this compound exists almost entirely as its thione tautomer under normal conditions.
Equilibrium Studies and Influencing Factors (e.g., solvent effects, temperature)
The structural integrity and chemical behavior of this compound are significantly influenced by a prototropic tautomeric equilibrium between its thione and thiol forms. This equilibrium is a characteristic feature of many 2-mercapto-1,3,4-oxadiazole derivatives. researchgate.netnih.govnih.gov Spectroscopic and computational studies on analogous compounds have established that the thione form is generally the more stable tautomer in both solid and solution phases. researchgate.netiaea.org However, the position of this equilibrium can be influenced by several external factors, most notably the solvent environment and temperature.
The two tautomeric forms are the thione form, properly named 5-isopropyl-1,3,4-oxadiazol-2(3H)-thione, and the thiol form, 5-isopropyl-1,3,4-oxadiazole-2-thiol. The thione tautomer is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the heterocyclic ring, whereas the thiol tautomer contains a carbon-sulfur single bond with an exocyclic S-H group. researchgate.net
Solvent Effects
The polarity of the solvent plays a crucial role in determining the relative stability of the thione and thiol tautomers. While direct experimental data for this compound is not extensively available, computational studies on structurally similar compounds, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, provide significant insight. researchgate.netiaea.org
Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level show that the thione form is more stable than the thiol form in the gas phase and in solvents of varying polarity. researchgate.netiaea.org The energy difference between the tautomers, however, is modulated by the solvent.
In a study on a related thiophene-substituted oxadiazole, the anti-thione conformer was found to be the most stable isomer in the gas phase and in solvents like chloroform, methanol, and water. researchgate.netiaea.org The stability of the thione form is attributed to its molecular structure and charge distribution. The energy barrier for the proton transfer from the thione to the thiol form tends to increase with the polarity of the solvent. researchgate.netiaea.org This indicates that polar solvents can further stabilize the ground state of the thione tautomer.
Experimental UV-spectroscopy on other 1,3,4-oxadiazole (B1194373) derivatives has corroborated these findings, showing a prevalence of the thione form in various solvents. lp.edu.ua However, it has been noted that in strongly acidic conditions (e.g., 1M H₂SO₄), the equilibrium can shift, showing evidence of the thiol form, as indicated by the appearance of a characteristic absorption band for the C-S group. lp.edu.ua
The following table, based on data from a closely related 5-(thiophen-2-yl) derivative, illustrates the calculated relative energies of the different tautomers and conformers in various media. researchgate.netiaea.org
| Tautomer/Conformer | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | Methanol (kcal/mol) | Water (kcal/mol) |
| anti-thione | 0.00 | 0.00 | 0.00 | 0.00 |
| syn-thione | 1.94 | 2.53 | 2.68 | 2.73 |
| anti-thiol | 8.89 | 9.03 | 9.04 | 9.04 |
| syn-thiol | 12.01 | 11.23 | 11.02 | 10.95 |
Data derived from computational studies on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, a structural analog. researchgate.netiaea.org
Temperature Effects
While specific studies detailing the influence of temperature on the tautomeric equilibrium of this compound are limited, general chemical principles suggest that temperature can affect the equilibrium position. According to thermodynamic principles, if the conversion from the more stable thione form to the less stable thiol form is an endothermic process, an increase in temperature would be expected to shift the equilibrium slightly towards the thiol form. However, due to the significant energy difference between the two tautomers, the thione form is expected to predominate over a wide range of temperatures under normal conditions.
Spectroscopic evidence from related compounds supports the dominance of the thione form. In the ¹H-NMR spectra of 5-furan-2-yl lp.edu.uadocumentsdelivered.comresearchgate.netoxadiazole-2-thiol, the signal for the SH proton of the thiol form was observed to be very weak, confirming its low population in the equilibrium mixture. nih.gov Similarly, IR spectra typically show characteristic absorption bands for C=S and N-H vibrations, further confirming the prevalence of the thione structure. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a variety of molecular properties, including geometry, vibrational frequencies, and electronic distribution. For the 1,3,4-oxadiazole-2-thiol (B52307) scaffold, DFT calculations have been pivotal in understanding its inherent chemical nature. dntb.gov.uaresearchgate.net
The electronic structure of 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol is characterized by the delocalization of π-electrons across the heterocyclic 1,3,4-oxadiazole (B1194373) ring. This delocalization contributes to the aromaticity and stability of the ring system. An important structural feature of this class of compounds is the existence of thiol-thione tautomerism. Computational studies on related 5-substituted-1,3,4-oxadiazole-2-thiols consistently show that the thione tautomer is energetically more stable than the thiol form. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the van der Waals surface of the molecule.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are susceptible to electrophilic attack. They are typically localized around the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the exocyclic sulfur atom of the more stable thione tautomer. researchgate.netnih.gov
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack and are generally found around the hydrogen atoms, particularly the N-H proton in the thione form. researchgate.net
Zero Potential (Green): These areas represent neutral potential, often associated with the nonpolar isopropyl substituent.
The MEP surface provides critical insights into how the molecule might interact with biological macromolecules, highlighting potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. scilit.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In 1,3,4-oxadiazole-2-thiol derivatives, the HOMO is typically distributed over the electron-rich regions, including the exocyclic sulfur atom and the heterocyclic ring. jetir.org
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as an electron acceptor. The LUMO is generally delocalized over the oxadiazole ring system, particularly around the C=S and N=C bonds. jetir.org
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise energy values for these orbitals, allowing for the quantification of the molecule's reactivity profile. mdpi.com
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.5 |
Molecular Docking Studies of this compound and its Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to elucidate the molecular basis of ligand-receptor interaction. nih.govctppc.org
While specific docking studies for this compound are not prominent in the literature, extensive research on analogous 1,3,4-oxadiazole derivatives provides a clear framework for predicting its binding behavior. researchgate.netnih.gov Docking simulations can estimate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and identify the key interactions that stabilize the ligand-protein complex.
The structural features of this compound suggest it can participate in several types of interactions within a protein's active site:
Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the N-H group (in the thione form) can serve as a hydrogen bond donor. The exocyclic sulfur atom can also function as a weak hydrogen bond acceptor.
Hydrophobic Interactions: The isopropyl group at the 5-position is nonpolar and would favorably interact with hydrophobic amino acid residues such as valine, leucine, and isoleucine in the binding pocket.
Pi-Pi Stacking: Although the oxadiazole ring has limited aromaticity compared to benzene, it can still engage in pi-pi stacking or pi-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Oxadiazole Ring Nitrogens | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr |
| Exocyclic Sulfur (Thione) | Hydrogen Bond Acceptor | Lys, Arg, Asn, Gln |
| Ring N-H (Thione) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |
| Isopropyl Group | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe, Trp |
The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets. biointerfaceresearch.com Molecular docking is a primary tool for identifying these putative targets in the early stages of drug discovery.
The general approach involves docking the ligand against a panel of clinically relevant protein structures. By analyzing the docking scores and binding modes, researchers can prioritize targets for further experimental validation. For 1,3,4-oxadiazole-2-thiol derivatives, molecular docking studies have explored their potential as inhibitors of various enzymes and receptors, including:
Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. mdpi.com
Bacterial Enzymes: Targets like peptide deformylase or dihydrofolate reductase are investigated for developing novel antimicrobial agents. nih.gov
Other Enzymes: Cyclooxygenase-2 (COX-2) for anti-inflammatory activity and CYP51 (lanosterol 14α-demethylase) for antifungal activity have also been explored. researchgate.netctppc.org
Through this in silico screening process, this compound could be evaluated against these and other target families to uncover its potential therapeutic applications.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their complexes. For this compound and its derivatives, these simulations provide critical insights into their interactions within a biological environment at an atomic level.
Conformational Dynamics and Stability of Ligand-Receptor Complexes
Following initial static docking studies that predict the binding pose of a ligand within a receptor's active site, MD simulations are employed to assess the dynamic stability of this interaction over time. In studies involving similar 1,3,4-oxadiazole and 1,3,4-thiadiazole structures, molecular docking has been used to identify key interactions with protein targets like cyclooxygenase (COX) enzymes. uomustansiriyah.edu.iq For instance, hydrogen bonding interactions with crucial amino acids such as Arg120, Tyr355, and Ser530 in COX-2 are often highlighted. uomustansiriyah.edu.iq
MD simulations would build upon these findings by placing the docked this compound-receptor complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over time. This allows for the observation of conformational changes in both the ligand and the protein. Key metrics are analyzed to determine the stability of the complex, including Root Mean Square Deviation (RMSD) to measure the deviation of the protein and ligand from their initial positions, and Root Mean Square Fluctuation (RMSF) to identify flexibility in specific parts of the protein. A stable complex is often characterized by low and converging RMSD values throughout the simulation.
Table 1: Typical Parameters Analyzed in MD Simulations of Ligand-Receptor Stability
| Parameter | Description | Implication for Stability |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value suggests the complex remains in a consistent conformation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein; low fluctuation in the binding site indicates stable ligand interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds over the simulation time confirm the importance of these interactions for binding affinity. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not unfolding and maintains its tertiary structure. |
Solvent Effects and Dynamic Interactions in Biological Systems
The surrounding solvent, typically water in biological systems, plays a crucial role in mediating molecular interactions. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects on the ligand and its binding to a receptor. Studies on related heterocyclic thiones have shown that the solvent can influence the tautomeric equilibrium between the thione and thiol forms. researchgate.net The thione tautomer is often found to be more stable in solution. researchgate.net
In Silico Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Chemoinformatics applies computational methods to analyze chemical data, predict properties, and guide the design of new compounds. For this compound, these tools are invaluable for predicting its drug-likeness and for building models that relate its structural features to its biological activity.
In silico tools are frequently used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, studies on related 1,3,4-oxadiazole-2-thiol derivatives have predicted parameters such as intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. researchgate.net Such analyses help in the early-stage identification of compounds with potentially favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study on a series of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives used multiple linear regression (MLR), non-linear regression (RNLM), and artificial neural network (ANN) models to predict their antileishmanial activity. researchgate.net
To build a QSAR model for derivatives of this compound, various molecular descriptors would be calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor | Type | Description |
| LogP | Lipophilicity | The logarithm of the partition coefficient between octanol and water; indicates hydrophobicity. |
| TPSA (Topological Polar Surface Area) | Electronic/Topological | The sum of surfaces of polar atoms in a molecule; relates to membrane permeability. |
| Molecular Weight (MW) | Physicochemical | The mass of one mole of the substance. |
| Number of Hydrogen Bond Donors/Acceptors | Structural | Counts the number of atoms that can donate or accept a hydrogen bond. |
| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. |
Statistical methods are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC₅₀). The resulting model's predictive power is rigorously validated using internal (cross-validation) and external test sets. researchgate.net For the antileishmanial thiadiazole derivatives, the generated models showed high correlation coefficients (R) and good predictive ability on an external test set (Rtest of 0.840 for MLR). researchgate.net Such validated QSAR models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
* General Areas of Investigation E.g., Antimicrobial, Anticancer, Anti Inflammatory, Antioxidant, Enzyme Inhibition
Broad Spectrum of Biological Activities Associated with 1,3,4-Oxadiazole-2-thiols
The 1,3,4-oxadiazole (B1194373) nucleus is a five-membered heterocyclic ring that has garnered significant attention from medicinal chemists due to its wide array of pharmacological activities. ijper.orgrroij.comjchemrev.com Derivatives of 1,3,4-oxadiazole, particularly those containing a thiol group at the 2-position, have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. rroij.comjchemrev.comnih.govnih.gov The versatility of the 1,3,4-oxadiazole-2-thiol (B52307) scaffold allows for various chemical modifications, leading to the development of novel compounds with enhanced therapeutic potential. nih.govnih.gov
The presence of the 1,3,4-oxadiazole ring is a key feature in several clinically used drugs, highlighting its importance as a pharmacophore. nih.govchula.ac.th For instance, Raltegravir is an antiretroviral drug, and Zibotentan is an anticancer agent, both of which contain the 1,3,4-oxadiazole moiety. nih.govbiointerfaceresearch.com The thiol group in 1,3,4-oxadiazole-2-thiols is known to exist in tautomeric equilibrium with the thione form. jchemrev.comresearchgate.net This structural feature, along with the ability to undergo various reactions, makes these compounds valuable intermediates in the synthesis of new biologically active molecules. nih.govnih.gov
Research has consistently shown that derivatives of 1,3,4-oxadiazole-2-thiol exhibit significant potential across various therapeutic areas. The following sections will delve into detailed research findings that underscore the diverse biological activities associated with this class of compounds.
Derivatives of 1,3,4-oxadiazole-2-thiol have been extensively studied for their antimicrobial properties. nih.govnih.gov These compounds have shown activity against a range of bacterial and fungal strains. For example, a series of 5-substituted-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity. nih.gov One compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, demonstrated stronger activity against E. coli and S. pneumoniae compared to ampicillin. nih.gov It also exhibited potent antifungal activity against A. fumigatus, surpassing the efficacy of terbinafine. nih.gov
In another study, newly synthesized 1,3,4-oxadiazole-2-thiol derivatives containing cyclic secondary amines like morpholine (B109124) and piperizine showed moderate to potential antibacterial and antifungal activity. researchgate.net The antibacterial activity was observed in the range of 6–50 μM, and the antifungal activity was in the range of 12–50 μM against common fungal strains. researchgate.net Furthermore, some 1,3,4-oxadiazole derivatives have shown promising results against Candida albicans, a major opportunistic pathogen. frontiersin.orgnih.gov Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgnih.gov
The mechanism of antifungal action for some of these derivatives is believed to be related to the inhibition of enzymes crucial for fungal cell survival, such as thioredoxin reductase. frontiersin.orgnih.gov Molecular docking studies have also suggested that some derivatives can bind to the active site of lanosterol-14α-demethylase, an important enzyme in ergosterol biosynthesis. mdpi.com
Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than ampicillin | nih.gov |
| 1,3,4-oxadiazole-2-thiol with cyclic secondary amines | Bacillus subtilis, Escherichia coli | Moderate to potential (6–50 μM) | researchgate.net |
| (E)-5-ethyl-1,3,4-oxadiazole-2-thiol | Various bacteria | Broad spectrum | benthamdirect.com |
Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | Better than terbinafine | nih.gov |
| 1,3,4-oxadiazole-2-thiol with cyclic secondary amines | Candida albicans | 12–50 μM | researchgate.net |
| LMM5 and LMM11 | Candida albicans | 32 μg/ml | frontiersin.orgnih.gov |
| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives | Various Candida species | 0.007–0.06 mg/mL for the most potent derivative | nih.gov |
The antiproliferative properties of 1,3,4-oxadiazole-2-thiol derivatives have been a significant area of research. biointerfaceresearch.comijnrd.orgmdpi.com These compounds have demonstrated cytotoxic effects against various cancer cell lines through different mechanisms of action. nih.govijnrd.org Some derivatives act as enzyme inhibitors, targeting proteins that are crucial for cancer cell proliferation and survival. nih.gov
For instance, certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown potent inhibitory activity against the breast cancer cell line (MCF-7) and the thymidine phosphorylase enzyme. nih.gov Another study reported that 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and its 4-chloro analogue exhibited significant antitumor effects by inhibiting telomerase, with IC50 values of 0.8 ± 0.1 and 0.9 ± 0.0 mM, respectively. nih.gov
Furthermore, a series of 1,3,4-oxadiazole-2-thiol derivatives incorporating fatty acid moieties were synthesized and screened for their in vitro cytotoxicity. benthamdirect.com The compound (E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol was identified as the most potent, with IC50 values of 2.82 μg/ml against the MCF-7 breast cancer cell line and 3.87 μg/ml against the HepG2 liver cancer cell line. benthamdirect.com Mechanistic studies on some 1,3,4-oxadiazole-2-thione derivatives revealed their ability to inhibit tubulin polymerization, a key process in cell division. researchgate.net
Table 3: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast) | Potent | Thymidine phosphorylase inhibition | nih.gov |
| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | HepG2, SGC-7901, MCF-7 | 0.8 ± 0.1 mM | Telomerase inhibition | nih.gov |
| (E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol | MCF-7 (Breast), HepG2 (Liver) | 2.82 μg/ml, 3.87 μg/ml | Not specified | benthamdirect.com |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govresearchgate.netfrontiersin.orgoxadiazole-2-thione (Compound 5a) | HepG2, MCF-7, HL-60 | 12.01 µM, 7.52 µM, 9.7 µM | Tubulin polymerization inhibition | researchgate.net |
Several derivatives of 1,3,4-oxadiazole have been reported to possess anti-inflammatory properties. nih.govpharmatutor.orgnih.govresearchgate.net The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced rat paw edema model. pharmatutor.orgnih.gov For example, a series of 1,3,4-oxadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid were found to possess strong anti-inflammatory properties. pharmatutor.org
In another study, synthesized 1,3,4-oxadiazole derivatives were evaluated for their anti-inflammatory activity, with some compounds showing a better response than the standard drug indomethacin. nih.gov Specifically, [3-Chloro-N-[5-(3-Chloro-phenyl)- nih.govresearchgate.netfrontiersin.org oxadiazole-2yl] benzamide] and [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govresearchgate.netfrontiersin.org oxadiazole-2yl] benzamide] showed significant anti-inflammatory activity. nih.gov A series of 5-pyridyl-1,3,4-oxadiazole-2-thiol analogs also demonstrated anti-inflammatory activity, with inhibition percentages of 40.7% and 39.2% in the carrageenan-induced edema test. jchemrev.com
Table 4: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | Model | Activity | Reference |
|---|---|---|---|
| 1,3,4-oxadiazole derivatives of biphenyl-4-yloxyaceticacid | Carrageenan-induced rat paw edema | Strong anti-inflammatory properties | pharmatutor.org |
| [3-Chloro-N-[5-(3-Chloro-phenyl)- nih.govresearchgate.netfrontiersin.org oxadiazole-2yl] benzamide] | Carrageenan-induced rat paw edema | Significant activity | nih.gov |
| [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govresearchgate.netfrontiersin.org oxadiazole-2yl] benzamide] | Carrageenan-induced rat paw edema | Significant activity | nih.gov |
| 5-Pyridyl-1,3,4-oxadiazole-2-thiol | Carrageenan-induced edema test | 40.7% inhibition | jchemrev.com |
| S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | Carrageenan-induced edema test | 39.2% inhibition | jchemrev.com |
The 1,3,4-oxadiazole scaffold has also been explored for its antiviral potential. asianpubs.orgarkat-usa.org Certain derivatives have shown inhibitory activity against a range of viruses. arkat-usa.orgresearchgate.netresearchgate.net For example, some 1,3,4-oxadiazole derivatives have been investigated for their activity against the highly pathogenic avian influenza H5N1 virus. researchgate.net While the presence of a triazole ring was found to decrease antiviral activity, specific substitutions on the oxadiazole ring greatly influenced the outcomes. researchgate.net The anti-HIV activity of 5-adamantyl-1,3,4-oxadiazole-2-thione has also been studied. arkat-usa.org
Table 5: Antiviral Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound Class/Derivative | Virus | Activity | Reference |
|---|---|---|---|
| 1,3,4-oxadiazole series (14a-c, 16, 28b,c, 30a-f) | Avian influenza H5N1 | Varied based on substitution | researchgate.net |
| 5-adamantyl-1,3,4-oxadiazole-2-thione | HIV | Studied for anti-HIV activity | arkat-usa.org |
Mechanistic Investigations of Biological Action
To understand the basis for the observed biological activities, researchers have delved into the molecular mechanisms of action for 1,3,4-oxadiazole-2-thiol derivatives.
Enzyme Inhibition Studies
The inhibition of enzymes is a primary mechanism through which 1,3,4-oxadiazole derivatives exert their biological effects. Various studies have demonstrated that these compounds can target a wide range of enzyme classes. For instance, certain derivatives have been identified as inhibitors of thymidine phosphorylase and thymidylate synthase, enzymes that are critical for DNA synthesis and are often targeted in cancer therapy. nih.govnih.gov Other research has pointed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. nih.gov The scope of enzyme inhibition is broad, with studies also reporting activity against microbial enzymes, such as DNA gyrase in bacteria and falcipain-2, a cysteine protease in Plasmodium falciparum. mdpi.com
Receptor Binding and Modulation
Investigations into ligand-receptor interactions have revealed that the 1,3,4-oxadiazole scaffold can serve as a key pharmacophore for binding to various receptors. mdpi.comnih.gov Molecular docking studies are frequently employed to predict and analyze the binding affinity of these compounds to the active sites of target proteins. nih.govuobaghdad.edu.iq For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to elucidate their anti-inflammatory potential. nih.gov These computational approaches help in understanding the structural requirements for effective binding and in designing more potent molecules.
Interaction with Biological Macromolecules
The interaction of 1,3,4-oxadiazole derivatives with essential biological macromolecules like DNA and proteins is a key aspect of their mechanism of action. Some derivatives have been shown to act as DNA gyrase inhibitors, which disrupts bacterial DNA replication. mdpi.com The ability of these compounds to bind to proteins is fundamental to their enzyme inhibition and receptor modulation activities. The oxadiazole ring itself can act as a linker that orients other functional groups on the molecule for optimal interaction with a protein's binding site. mdpi.com
Cellular Pathway Modulation in Model Systems
In a general approach, studies on 1,3,4-oxadiazole derivatives often involve assessing their impact on cellular pathways in various model systems. This can include observing effects on cell cycle progression, where some compounds have been shown to cause cell cycle arrest at specific phases, a hallmark of many anticancer agents. nih.gov Modulation of signaling pathways involved in inflammation and oxidative stress is also a common area of investigation.
Assessment of Cytotoxicity in Research Models
The cytotoxic potential of 1,3,4-oxadiazole derivatives is frequently assessed using in vitro cell-based assays. These studies are crucial for determining the concentration at which a compound exhibits biological activity and for evaluating its general toxicity towards cells. A wide range of human cancer cell lines are used for this purpose, including those from breast, colon, cervical, and lung cancers. mdpi.comnih.gov The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. For example, various thioether derivatives of 1,3,4-oxadiazole have been tested against A549 human lung cancer cell lines, showing a range of cytotoxic activities. nih.gov These cytotoxicity assays provide a preliminary indication of a compound's potential as an anti-proliferative agent. mdpi.com
Table 1: Investigated Biological Activities of 1,3,4-Oxadiazole-2-thiol Derivatives
| Area of Investigation | Description | Key Findings |
|---|---|---|
| Antimicrobial | Evaluation against pathogenic bacteria and fungi. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria reported for various derivatives. mdpi.com |
| Anticancer | Assessment of anti-proliferative effects on cancer cell lines. | Inhibition of various cancer cell lines (e.g., MCF-7, A549) through mechanisms like enzyme inhibition. nih.govmdpi.comnih.gov |
| Anti-inflammatory | Investigation of effects on inflammatory pathways. | Inhibition of enzymes like COX-2 demonstrated in in vitro and in silico studies. nih.gov |
| Antioxidant | Measurement of free radical scavenging capabilities. | Moderate to good antioxidant activity observed in DPPH and other radical scavenging assays. nih.govdoi.orguobaghdad.edu.iq |
| Enzyme Inhibition | Study of inhibitory action against specific enzymes. | Inhibition of diverse enzymes including thymidylate synthase, DNA gyrase, and falcipain-2. mdpi.comnih.gov |
Advanced Derivatization and Hybrid Molecule Development
Synthesis of Multi-Heterocyclic Systems Incorporating 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol
The nucleophilic nature of the thiol group on the this compound core is frequently exploited to construct larger, multi-heterocyclic systems. These synthetic strategies typically involve S-alkylation followed by intramolecular or intermolecular cyclization reactions to append new heterocyclic rings.
A prominent strategy involves an initial S-alkylation, followed by a series of transformations to build a new ring system. For instance, the thiol can be reacted with an α-haloester like ethyl chloroacetate. uobaghdad.edu.iq The resulting thioacetate (B1230152) derivative can then be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. uobaghdad.edu.iq This hydrazide is a key intermediate which can be condensed with various aromatic aldehydes to yield Schiff bases. Subsequent cyclization of these Schiff bases with reagents such as anthranilic acid or salicylic (B10762653) acid can lead to the formation of complex fused heterocyclic systems like quinazolinones and oxazine-4-ones, respectively. uobaghdad.edu.iq
Another effective method for creating fused systems is the conversion of the oxadiazole ring itself. Treatment of a 5-substituted-1,3,4-oxadiazole-2-thiol with hydrazine hydrate can facilitate a ring transformation reaction, yielding a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. acs.orgtandfonline.com This triazole intermediate is a valuable platform for synthesizing fused bicyclic systems, such as triazolo-thiadiazoles, by reacting it with various reagents. researchgate.net
Furthermore, the thiol group can be used as a linker to connect to another pre-existing heterocyclic system. S-alkylation using a haloalkyl-substituted heterocycle, such as 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, can produce bis-heterocyclic conjugates, linking two five-membered rings through a flexible thioether bridge. japsonline.com
The table below summarizes common synthetic routes for developing multi-heterocyclic systems from a 5-substituted-1,3,4-oxadiazole-2-thiol precursor.
| Starting Material | Key Reagents | Intermediate(s) | Final Heterocyclic System |
| This compound | 1. Ethyl chloroacetate2. Hydrazine hydrate3. Aromatic aldehyde4. Anthranilic acid | Thioacetate, Acetohydrazide, Schiff base | Quinazolinone-oxadiazole conjugate |
| This compound | Hydrazine hydrate | 4-Amino-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole (platform for fused systems) |
| This compound | Haloalkyl-substituted heterocycle (e.g., 2-chloromethyl-oxadiazole) | - | Bis-heterocyclic conjugate |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Phenacyl bromide, Acetic acid | S-substituted phenacyl derivative | Triazolo-thiadiazine |
Conjugation with Other Biologically Active Moieties (molecular hybridization)
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent candidate for this strategy due to the ease of derivatization at the thiol position.
A widely used method for hybridization is linking the oxadiazole moiety to a 1,2,3-triazole ring. frontiersin.org This is often achieved through "click chemistry." The synthesis begins with the S-alkylation of the oxadiazole-thiol with propargyl bromide to introduce a terminal alkyne. nih.govresearchgate.net This propargylated intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a variety of organic azides, which may themselves be attached to another biologically active molecule. nih.govresearchgate.net This creates a stable 1,2,3-triazole linker connecting the two pharmacophores. nih.govnih.gov
The formation of Schiff bases (imines) is another established method for molecular hybridization. impactfactor.org As detailed previously, the thiol group can be functionalized to an acetohydrazide, which contains a terminal amino group. uobaghdad.edu.iq This amino group readily condenses with aldehydes present on other bioactive molecules, forming an azomethine (-C=N-) linkage that connects the two parent structures. researchgate.netatmiyauni.ac.in
Direct S-alkylation or S-aralkylation with various electrophiles is the most straightforward conjugation method. nih.govresearchgate.net By reacting this compound with different alkyl or aralkyl halides under basic conditions, a diverse library of hybrid molecules can be generated where the second active moiety is connected via the sulfur atom. researchgate.net
| Hybridization Strategy | Key Reaction | Linker Type | Example of Conjugated Moiety |
| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Various aromatic or heterocyclic azides |
| Schiff Base Formation | Condensation | Azomethine (-CH=N-) | Aromatic aldehydes, Heterocyclic aldehydes |
| S-Alkylation/Aralkylation | Nucleophilic Substitution | Thioether (-S-) | Alkyl halides, Benzyl (B1604629) halides, other halo-substituted pharmacophores |
Strategies for Enhancing Molecular Interactions in Biological Environments
Bioisosteric Replacement : The 1,3,4-oxadiazole (B1194373) ring is recognized as a valuable bioisostere for amide and ester functional groups. tandfonline.comnih.gov Its rigid, planar structure and the presence of nitrogen and oxygen atoms allow it to act as a hydrogen bond acceptor, mimicking the interactions of amides/esters while often conferring improved metabolic stability and better pharmacokinetic properties. tandfonline.com Replacing a labile ester or amide group in a known drug with the 1,3,4-oxadiazole ring can lead to derivatives with enhanced bioavailability.
Modulation of Physicochemical Properties : The biological activity of a molecule is heavily influenced by its solubility and lipophilicity. Modifications to the substituents on the oxadiazole core can fine-tune these properties. mdpi.com For instance, attaching long alkyl chains to the scaffold can increase lipophilicity, which may be advantageous for crossing cell membranes or for targeting enzymes with hydrophobic binding pockets, such as cholinesterases. nih.gov Conversely, adding polar groups can enhance aqueous solubility. nih.gov Studies have shown that the introduction of specific functional groups, such as halogens or methoxy (B1213986) groups, at key positions can significantly improve anti-inflammatory or analgesic activity. mdpi.com
Structure-Guided Design and Molecular Docking : Computational tools like molecular docking are instrumental in designing more potent derivatives. By simulating the binding of a ligand to the active site of a target protein (e.g., DNA gyrase, thymidylate synthase), researchers can predict the most favorable binding modes. nih.govnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and amino acid residues in the target's active site. This information guides the rational design of new derivatives, where functional groups are added or modified to strengthen these interactions, thereby increasing binding affinity and biological potency. nih.gov
Future Directions and Research Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes for 1,3,4-oxadiazole-2-thiols is a primary focus of ongoing research. Traditional methods often involve hazardous reagents and solvents. nih.gov Future work will likely prioritize "green chemistry" principles to minimize environmental impact.
Key areas of exploration include:
Ultrasound-Assisted Synthesis: This technique offers a green and efficient alternative for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives. It often involves reacting aryl hydrazides with carbon disulfide in the presence of minimal dimethylformamide (DMF), eliminating the need for acidic or basic catalysts and reducing reaction times and solvent waste. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields and purity compared to conventional heating methods. nih.govjchemrev.com
One-Pot Syntheses: Developing one-pot reactions where multiple steps are combined without isolating intermediates can improve efficiency and reduce waste. jchemrev.comopenmedicinalchemistryjournal.com For instance, a one-pot synthesis for unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles has been developed using trichloroisocyanuric acid as a mild oxidizing and cyclodehydrating agent. openmedicinalchemistryjournal.com
Novel Catalysts and Reagents: Research into new and recyclable catalysts, as well as safer cyclizing and dehydrating agents like tosyl chloride and 1,3-dibromo-5,5-dimethylhydantoin (B127087), is ongoing to improve the sustainability of synthetic processes. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction of aryl hydrazides and CS₂ with minimal solvent. nih.gov | Reduced reaction times, lower energy consumption, environmentally friendly. nih.gov |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction between 1,2-diacylhydrazines and Burgess reagent. jchemrev.com | Faster reaction rates, higher yields, improved purity. nih.govjchemrev.com |
| One-Pot Synthesis | Direct reaction of hydrazides with carboxylic acids using trichloroisocyanuric acid. openmedicinalchemistryjournal.com | Increased efficiency, reduced waste, simplified procedures. openmedicinalchemistryjournal.com |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
While numerous biological activities have been reported for 1,3,4-oxadiazole-2-thiol derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. nih.gov Future research will need to employ a combination of experimental and computational techniques to elucidate these interactions.
Priorities in this area include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acids that these compounds interact with is crucial. nih.gov
Binding Site Characterization: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed information about how these molecules bind to their biological targets.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol structure and its analogs will help in understanding the key structural features required for specific biological activities. nih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding affinities and modes of interaction, guiding the design of more potent and selective compounds. nih.gov
Development of Highly Selective Derivatives for Specific Biological Targets
Building on a deeper mechanistic understanding, the development of derivatives with high selectivity for specific biological targets is a significant future direction. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. The versatility of the 1,3,4-oxadiazole scaffold allows for extensive structural modifications to achieve this selectivity. openmedicinalchemistryjournal.com
Strategies for developing selective derivatives include:
Hybrid Molecule Design: Combining the 1,3,4-oxadiazole-2-thiol moiety with other known pharmacophores can create hybrid molecules with enhanced selectivity and potency. openmedicinalchemistryjournal.com
Isosteric Replacement: The 1,3,4-oxadiazole ring is considered a bioisostere for carboxylic acids, esters, and carboxamides, which can be exploited in drug design to improve pharmacokinetic and pharmacodynamic properties. nih.gov
Targeted Library Synthesis: Creating focused libraries of derivatives with systematic variations in the substituent at the 5-position and modifications of the thiol group will facilitate the discovery of highly selective compounds.
Emerging Applications of 1,3,4-Oxadiazole-2-thiols Beyond Traditional Medicinal Chemistry
The unique chemical and physical properties of the 1,3,4-oxadiazole-2-thiol ring system open up possibilities for applications in fields beyond pharmaceuticals.
Material Science Applications (e.g., optical properties, polymer chemistry)
The electron-accepting nature of the 1,3,4-oxadiazole ring contributes to its interesting optical and electronic properties. researchgate.net This makes these compounds promising candidates for various material science applications.
Future research in this area may focus on:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transporting properties of 1,3,4-oxadiazole derivatives make them suitable for use in OLEDs. researchgate.netbohrium.com
Nonlinear Optical (NLO) Materials: Certain 1,3,4-oxadiazole derivatives have shown significant NLO properties, which could be utilized in optical limiting devices and other optoelectronic applications. ias.ac.in
Polymer Chemistry: The incorporation of the 1,3,4-oxadiazole-2-thiol moiety into polymer backbones could lead to new materials with enhanced thermal stability, optical properties, or other desirable characteristics. bohrium.com
| Application Area | Relevant Properties | Potential Use |
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge-transport | Emitter or electron-transport layers. researchgate.netbohrium.com |
| Nonlinear Optics (NLO) | High molecular hyperpolarizability | Optical limiting, optical switching. ias.ac.in |
| Polymer Science | Thermal stability, aromaticity | High-performance polymers. bohrium.com |
Corrosion Inhibition Studies
Recent studies have demonstrated the potential of 1,3,4-oxadiazole-2-thiol derivatives as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. asianpubs.orgjocpr.com The nitrogen, sulfur, and oxygen atoms in the heterocyclic ring can coordinate with metal surfaces, forming a protective film that inhibits corrosion. jocpr.com
Future research will likely involve:
Mechanism of Inhibition: A more detailed investigation into the adsorption mechanism (physisorption vs. chemisorption) and the nature of the protective film formed on the metal surface. asianpubs.orgjocpr.com
Structure-Inhibition Relationship: Correlating the molecular structure of different derivatives with their inhibition efficiency to design more effective corrosion inhibitors.
Application in Different Environments: Evaluating the performance of these inhibitors in various corrosive media and under different industrial conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and material science. ijsetpub.comnih.gov These computational tools can significantly accelerate the design-build-test-learn cycle for new 1,3,4-oxadiazole-2-thiol derivatives.
Potential applications of AI and ML include:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of novel compounds based on their chemical structure. nih.gov
Generative Chemistry: Using deep learning models to design new molecules with desired properties from scratch. ijsetpub.com
Retrosynthesis Planning: AI-powered tools can assist in planning the most efficient synthetic routes for target molecules. ijsetpub.com
High-Throughput Screening Analysis: ML algorithms can analyze large datasets from high-throughput screening to identify promising lead compounds and uncover complex structure-activity relationships. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. Key steps include:
- Cyclization : Reacting hydrazine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol) to form the oxadiazole-thiol core .
- Substitution : Introducing the isopropyl group via alkylation or coupling reactions. For example, using propan-2-yl halides in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H-NMR : Identifies proton environments (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm and thiol proton at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Confirms S-H stretch (~2550 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S composition (e.g., C₆H₈N₂OS requires C 42.8%, H 5.3%, N 16.6%, S 19.0%) .
- X-ray Crystallography : Resolves crystal packing and tautomeric forms (thiol vs. thione) .
Purification : Recrystallization from methanol/water mixtures removes impurities .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?
Methodological Answer:
- DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the thiol group’s electron-donating capacity enhances nucleophilic attack potential .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Parameters include:
- Grid Box : Centered on active sites (e.g., ATP-binding pocket).
- Scoring Function : DockScore < -7.0 kcal/mol suggests strong binding .
- ADME Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s rule compliance) .
Case Study : Oxadiazole-thiol derivatives showed inhibitory activity against COX-2 (IC₅₀ = 2.1 µM) via hydrogen bonding with Arg120 .
Q. What strategies resolve contradictions in biological activity data between oxadiazole-thiol derivatives?
Methodological Answer:
- Structural Variability : Compare substituent effects (e.g., isopropyl vs. phenyl groups) on bioactivity. Bulkier groups may hinder membrane permeability .
- Assay Conditions : Standardize in vitro protocols (e.g., MIC testing for antimicrobial activity at pH 7.4 ± 0.2) .
- In Silico Validation : Cross-check experimental IC₅₀ values with docking scores to identify outliers .
Example : Discrepancies in anticancer activity (e.g., HeLa vs. MCF-7 cell lines) may arise from differential expression of target proteins .
Q. How does thiol-thione tautomerism affect the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Tautomeric Equilibrium : The thione form (C=S) predominates in polar solvents, enhancing electrophilicity. This form interacts with cysteine residues in enzymes (e.g., glutathione reductase) via covalent bonding .
- Experimental Validation :
- ¹³C-NMR : Detects thione carbon at δ 180–190 ppm .
- UV-Vis : Absorbance shifts (λmax ~280 nm for thione vs. ~260 nm for thiol) .
Biological Implications : Thione forms show higher antimicrobial activity due to increased electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
